[2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine
Description
Properties
IUPAC Name |
[2-methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-7-4-9(3-2-8(7)5-14)15-6-10(11,12)13/h2-4H,5-6,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHUMEJNZUZHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis via Ullmann-Type Coupling
The patent CN110467538A outlines a two-step process involving a copper-catalyzed coupling followed by decarboxylation. For [2-methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine, this method would involve:
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Coupling Reaction : Reacting 2-chloro-4-(2,2,2-trifluoroethoxy)benzoic acid with a protected methanamine derivative (e.g., 2-methyl-4-aminoanisole) in the presence of CuCl, sodium carbonate, and a toluene/DMF solvent system.
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Decarboxylation : Heating the intermediate in methanol to remove the carboxyl group, yielding the final amine.
Key Data from Patent Adaptations
| Step | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Coupling | CuCl | Toluene/DMF | Reflux | 91.12 |
| Decarboxylation | — | Methanol | 80°C | 90.56 |
This method achieves high conversion rates (>99.8%) and minimizes wastewater, making it industrially viable.
Reductive Amination Pathways
Reductive amination converts carbonyl groups to amines, offering a route to the methanamine side chain.
Aldehyde to Amine Conversion
-
Aldehyde Synthesis : Oxidation of 2-methyl-4-(trifluoroethoxy)benzyl alcohol (e.g., using MnO₂).
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Reductive Amination : Reacting the aldehyde with ammonium acetate and NaBH₃CN in methanol.
Hypothetical Data
Nitro Group Reduction Strategies
Nitro reductions provide a straightforward path to primary amines.
Catalytic Hydrogenation
-
Nitro Intermediate : 2-Methyl-4-(trifluoroethoxy)nitrobenzene.
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Reduction : H₂ gas over Pd/C in ethanol.
Reported Yields
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at both the amine group and the methyl substituent on the aromatic ring. Key findings include:
Primary amine oxidation :
-
Reacts with potassium permanganate (KMnO₄) in acidic aqueous conditions (pH <3) to form the corresponding nitro compound:
Methyl group oxidation :
-
The electron-withdrawing trifluoroethoxy group activates the adjacent methyl substituent for oxidation to a carboxylic acid using sodium permanganate (NaMnO₄):
Nucleophilic Substitution
The trifluoroethoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions:
The trifluoroethoxy group’s strong electron-withdrawing effect (-I) facilitates NAS at the para position despite steric hindrance .
Reductive Amination
The primary amine group undergoes reductive amination with carbonyl compounds:
Example reaction with benzaldehyde :
Acid-Base Reactions
The amine group exhibits typical Bronsted base behavior:
| Acid | Product | pKa (amine) | Solubility |
|---|---|---|---|
| HCl (1M) | Hydrochloride salt | 8.9 ± 0.2 | >200 mg/mL in H₂O |
| Acetic acid | Acetate salt | – | 45 mg/mL in EtOH |
The hydrochloride salt is preferred for pharmaceutical formulations due to high aqueous solubility .
Catalytic Hydrogenation
Under hydrogenation conditions (H₂/Pd-C, 30 psi), the aromatic ring remains intact, but the amine group undergoes partial reduction:
Stability Under Thermal Stress
Decomposition studies reveal:
-
Thermal degradation begins at 215°C, producing 2,2,2-trifluoroethanol and polymeric residues.
This compound’s reactivity is leveraged in synthesizing bioactive molecules, particularly anticancer agents and CNS-targeted drugs . Controlled conditions (temperature, pH, catalysis) are critical for optimizing reaction outcomes .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug discovery due to its ability to interact with various biological targets. Its structural features allow it to potentially act as a lead compound for developing new pharmaceuticals.
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer). For instance, compounds with similar structures have demonstrated IC50 values below 10 µM in vitro studies, indicating strong anticancer properties.
- Enzyme Inhibition : Research has shown that this compound can moderately inhibit enzymes like cyclooxygenase (COX-2), which plays a critical role in inflammation. The presence of the trifluoroethoxy group enhances its binding affinity to these enzymes.
Biological Research
The interactions of [2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine with biological systems have been explored:
- Mechanism of Action : The compound's mechanism involves binding to specific enzyme sites or receptors, potentially modulating their activity. The trifluoroethoxy group increases membrane permeability, enhancing bioavailability.
- Antimicrobial Properties : Preliminary studies suggest that related compounds may exhibit antimicrobial activity against various pathogens, supporting their potential use in treating infections.
Materials Science
In the field of materials science, the compound is investigated for its utility in synthesizing specialty chemicals and materials with unique properties.
- Synthesis of Complex Molecules : As a building block in organic synthesis, it can be utilized to create more complex molecular architectures that may have applications in various industrial processes.
Antiproliferative Effects
A significant study evaluated the antiproliferative effects of this compound derivatives on cancer cell lines. Results indicated that modifications to the phenyl ring structure could enhance biological activity. For example:
- Study Findings : Compounds featuring trifluoromethyl groups showed enhanced potency against specific cancer cell lines with IC50 values ranging from 5 µM to 15 µM.
Enzyme Inhibition Studies
Another study focused on the enzyme inhibition capabilities of this compound:
- Results : Derivatives were found to inhibit COX-2 and lipoxygenases (LOX-5 and LOX-15), suggesting potential applications in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of [2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below summarizes key structural differences between the target compound and its analogs:
*Calculated based on molecular formula C10H12F3NO.
Key Observations:
Substituent Position : The target compound and its positional isomer ([2-(2,2,2-trifluoroethoxy)phenyl]methanamine) differ in the placement of the trifluoroethoxy group (para vs. ortho), which can influence steric and electronic interactions in biological systems .
Amine Chain : Methanamine (shorter chain) vs. ethanamine (longer chain) affects molecular flexibility and binding kinetics.
Physicochemical Properties
- Lipophilicity: The trifluoroethoxy group increases logP compared to non-fluorinated analogs. For example, 2-(4-(Trifluoromethoxy)phenyl)ethanamine (logP ~2.1) is less lipophilic than the target compound (estimated logP ~2.8) due to the shorter OCF3 group .
- Solubility : Trifluoromethoxy derivatives generally exhibit lower aqueous solubility than trifluoroethoxy analogs because of reduced polarity .
- Metabolic Stability : Fluorinated groups like -OCH2CF3 resist oxidative metabolism, extending half-life compared to methoxy (-OCH3) or ethoxy (-OCH2CH3) substituents .
Biological Activity
The compound [2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine is a member of a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antidiabetic properties. The trifluoroethoxy group is particularly notable for enhancing the pharmacological profile of compounds due to its electron-withdrawing effects. This article delves into the biological activity of this compound, summarizing key findings from various studies.
Anticancer Activity
Research has demonstrated that derivatives containing the trifluoroethoxy moiety exhibit significant anticancer activity. For instance, studies involving similar compounds have shown promising results against various cancer cell lines.
- Cell Viability Assays:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9b | MCF7 | 8.14 |
| 9d | A549 | <5 |
| 5b | LN229 | 10.14 |
- Mechanism of Action:
Anti-Diabetic Activity
Recent studies have highlighted the anti-diabetic potential of similar compounds. For example, derivatives tested on Drosophila melanogaster showed significant reductions in glucose levels .
- In Vivo Studies:
- Compounds were evaluated for their ability to lower blood glucose levels in genetically modified diabetic models.
- Results indicated that certain derivatives significantly improved glucose tolerance compared to controls.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
- Synthesis and Evaluation:
- Computational Studies:
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization.
- Yield optimization through temperature control (e.g., 60–80°C for substitution steps) .
How is this compound characterized structurally and chemically?
Basic Research Focus
Characterization employs:
Spectroscopy :
- ¹H/¹³C NMR : Peaks for the trifluoroethoxy group (δ ~4.4 ppm for -OCH₂CF₃) and methanamine (δ ~1.5 ppm for -CH₂NH₂) .
- FT-IR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) .
Chromatography :
- HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .
Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₀H₁₂F₃NO) .
What strategies enhance the synthetic yield of this compound?
Advanced Research Focus
Yield optimization involves:
Catalytic Systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve substitution efficiency .
Continuous Flow Reactors : Enhanced mixing and heat transfer for exothermic steps (e.g., trifluoroethylation) .
Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
In Situ Monitoring : Techniques like in-line FTIR to track reaction progress and adjust parameters dynamically .
How does the trifluoroethoxy group influence the compound’s reactivity and stability?
Advanced Research Focus
The -OCH₂CF₃ group:
Electron-Withdrawing Effects : Deactivates the aromatic ring, directing electrophilic substitution to specific positions .
Metabolic Stability : Fluorine atoms reduce susceptibility to oxidative degradation, enhancing pharmacokinetic profiles .
Lipophilicity : Increases logP values, improving membrane permeability (measured via shake-flask or computational methods) .
What computational methods predict the biological interactions of this compound?
Q. Advanced Research Focus
Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., serotonin receptors) .
MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over nanoseconds .
QSAR Modeling : Predictive models using descriptors like molar refractivity and topological polar surface area .
What are the solubility and stability profiles of this compound?
Q. Basic Research Focus
- Solubility : Sparingly soluble in water (~0.1 mg/mL); enhanced in DMSO or ethanol. Measured via shake-flask method .
- Stability :
How can binding affinity to biological targets be experimentally validated?
Q. Advanced Research Focus
Surface Plasmon Resonance (SPR) : Real-time kinetics analysis (e.g., KD measurement) .
Isothermal Titration Calorimetry (ITC) : Thermodynamic profiling of interactions .
Radioligand Displacement Assays : Competitive binding studies using ³H-labeled ligands .
What are the potential applications in drug discovery?
Q. Basic Research Focus
- Central Nervous System (CNS) Agents : Structural analogs show affinity for monoamine transporters .
- Enzyme Inhibitors : Trifluoroethoxy group mimics phosphate moieties in kinase inhibition .
- PET Tracers : ¹⁸F-labeled derivatives for neuroimaging (requires radiosynthesis optimization) .
How can derivatives be designed to enhance target selectivity?
Q. Advanced Research Focus
Bioisosteric Replacement : Swap -CF₃ with -OCF₃ or -SCF₃ to modulate electronic effects .
Side Chain Modifications : Introduce heterocycles (e.g., pyrazole) via Suzuki coupling to improve binding .
Stereochemical Control : Chiral synthesis of enantiomers using asymmetric catalysis (e.g., Jacobsen epoxidation) .
What analytical challenges arise in quantifying this compound in biological matrices?
Q. Advanced Research Focus
Sample Preparation : Solid-phase extraction (SPE) to isolate the compound from plasma .
LC-MS/MS Detection : MRM transitions (e.g., m/z 236 → 154) with deuterated internal standards .
Matrix Effects : Assess ion suppression/enhancement via post-column infusion studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
